7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a molecular formula of C₁₂H₁₀N₆ and a molecular weight of 238.25 g/mol . This compound is notable for its unique structure, which combines pyrazole and pyrimidine rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of aminopyrazole derivatives with appropriate nitrile-containing precursors . The reaction conditions often include the use of catalysts such as iron(III) chloride and polyvinyl pyrrolidine to accelerate the addition and cyclization processes . The reaction is usually carried out under reflux conditions with solvents like dimethyl sulfoxide or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different functional groups depending on the reagents used .
Scientific Research Applications
7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDK2/cyclin A2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibition and anticancer activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring energetic compound with a similar structural motif.
Uniqueness
7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which enhances its reactivity and potential for further functionalization . Its dual role as a kinase inhibitor and a fluorescent probe makes it particularly valuable in both medicinal chemistry and materials science .
Properties
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-8-10(7-17(2)16-8)11-3-4-14-12-9(5-13)6-15-18(11)12/h3-4,6-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPJZOUPOHGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NC3=C(C=NN23)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150797 | |
Record name | 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002243-77-7 | |
Record name | 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002243-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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